Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate
Description
Properties
CAS No. |
918442-17-8 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate |
InChI |
InChI=1S/C11H18O4/c1-4-5-9(12)6-10(13)7-11(14)15-8(2)3/h4-5,8-9,12H,6-7H2,1-3H3/t9-/m0/s1 |
InChI Key |
JFYGRLCBGRMTMW-VIFPVBQESA-N |
Isomeric SMILES |
CC=C[C@@H](CC(=O)CC(=O)OC(C)C)O |
Canonical SMILES |
CC=CC(CC(=O)CC(=O)OC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction
The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones using phosphonium ylides. This method has been adapted for synthesizing Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate.
- A phosphonium salt is reacted with a strong base to generate the ylide.
- The ylide is then reacted with a suitable carbonyl compound to yield the desired alkene.
Yield and Conditions:
The yields from this method can vary significantly based on the choice of starting materials and reaction conditions. For example, using a specific ylide derived from 4-carboxybutyltriphenylphosphonium bromide can lead to higher yields when conducted at controlled temperatures between -25 °C and 10 °C.
Grignard Reaction
Grignard reagents are organomagnesium compounds that react with carbonyls to form alcohols. This method offers a straightforward route to synthesize alcohol derivatives like this compound.
- A carbonyl compound is treated with a Grignard reagent in an anhydrous solvent such as tetrahydrofuran or toluene.
- The reaction typically requires cooling to low temperatures to control the formation of byproducts.
Yield and Conditions:
The Grignard reaction can achieve high yields, often exceeding 70% under optimized conditions. However, careful handling is necessary due to the sensitivity of Grignard reagents to moisture.
Aldol Condensation
Aldol condensation involves the reaction of aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones, which can further dehydrate to form α,β-unsaturated carbonyl compounds.
- An aldehyde or ketone is mixed with a base (e.g., sodium hydroxide) to initiate the condensation.
- The resulting product can be further manipulated through reduction or esterification.
Yield and Conditions:
This method can yield moderate results, often around 60% depending on the substrates used. The reaction conditions must be optimized for temperature and pH to minimize side reactions.
The following table summarizes the key aspects of each preparation method for this compound:
| Method | Key Steps | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Wittig Reaction | Ylide formation + reaction with carbonyl | Variable (up to 80) | High selectivity for alkene formation | Requires careful handling of ylides |
| Grignard Reaction | Reaction with carbonyl in anhydrous solvent | >70 | Direct synthesis of alcohols | Sensitive to moisture |
| Aldol Condensation | Base-catalyzed condensation followed by dehydration | ~60 | Simple setup and reagents | Potential for side reactions |
The preparation methods for this compound demonstrate a range of synthetic strategies that can be employed depending on available resources and desired outcomes. The Wittig reaction offers high selectivity but requires careful ylide management, while the Grignard reaction provides robust yields but necessitates anhydrous conditions. Aldol condensation serves as a versatile approach but may yield less desirable products without optimization.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials
Mechanism of Action
The mechanism by which Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate exerts its effects involves its interaction with specific molecular targets. The ester and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate with structurally related compounds:
Key Observations:
- Stereochemical Influence : The (5R)-hydroxy group in the target compound contrasts with the (R)-configuration in α-phellandrene, which dictates their biological or catalytic roles. For example, α-phellandrene’s chirality contributes to its role in plant-derived fragrances, while the target compound’s stereochemistry may influence enantioselective reactivity .
- Ester Functionality: The propan-2-yl ester group is shared with sofosbuvir, suggesting hydrolytic stability in non-aqueous solvents (e.g., ethanol, acetone) . However, the target compound’s α,β-unsaturated ketone may enhance electrophilicity compared to sofosbuvir’s sugar-phosphate backbone.
- Reactivity: The enoate moiety in the target compound resembles Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate’s alkyne-carbonate system, both serving as electrophilic sites for nucleophilic additions .
Physicochemical Properties
- Solubility: Sofosbuvir’s solubility in ethanol and acetone aligns with typical ester behavior, but the target compound’s hydroxyl and ketone groups may increase polarity, reducing solubility in non-polar solvents like heptane .
Biological Activity
Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate, also known as an ester compound, has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and enzymatic studies. This article delves into its biological activity, synthesis methods, and relevant research findings.
Before discussing its biological activity, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| CAS No. | 918442-17-8 |
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | JFYGRLCBGRMTMW-VIFPVBQESA-N |
Synthesis Methods
The synthesis of this compound typically involves esterification reactions. One common method includes:
- Steglich Esterification : Utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.
- Industrial Production : Larger-scale production may employ continuous flow reactors to enhance efficiency and yield, followed by purification methods like high-performance liquid chromatography (HPLC) to ensure product purity.
The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxyl and ester groups. These functional groups enable the compound to engage in hydrogen bonding and interact with various enzymes and receptors, modulating biochemical pathways.
Research Findings
- Enzyme-Catalyzed Reactions : The compound has been utilized in studies involving enzyme-catalyzed reactions, showcasing its role as a substrate or intermediate in metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural relatives have demonstrated effectiveness against various pathogens.
- Potential Applications in Drug Development : Due to its unique structure and reactivity, this compound may serve as a lead compound in drug discovery processes targeting specific diseases or conditions related to enzyme dysfunctions.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound could act as an inhibitor or activator depending on the enzyme's nature and the reaction conditions used.
Case Study 2: Synthesis of Related Compounds
Another research initiative focused on synthesizing related compounds using this compound as an intermediate. The study highlighted the compound's versatility in creating derivatives with enhanced biological activity, paving the way for novel therapeutic agents.
Q & A
Basic: What experimental protocols are recommended for synthesizing Propan-2-yl (5R)-5-hydroxy-3-oxooct-6-enoate?
Methodological Answer:
The synthesis typically involves esterification of (5R)-5-hydroxy-3-oxooct-6-enoic acid with propan-2-ol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Protection of the hydroxyl group : Use tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during esterification .
- Reaction conditions : Conduct the reaction under anhydrous conditions at 60–80°C for 12–24 hours. Monitor progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
- Characterization : Confirm structure using H/C NMR (δ 1.2–1.4 ppm for isopropyl methyl groups), IR (C=O stretch at ~1730 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Basic: What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the α,β-unsaturated ketone moiety .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent hydrolysis .
Advanced: How can stereochemical integrity at the C5 position be maintained during synthesis?
Methodological Answer:
- Chiral auxiliaries : Employ (R)-proline derivatives to stabilize the transition state during hydroxyl group formation .
- Asymmetric catalysis : Use Sharpless epoxidation or Jacobsen kinetic resolution to control enantiomeric excess (ee > 98%) .
- Analytical validation : Verify enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
Advanced: What computational methods predict solvent effects on the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate solvation free energies using the SMD model in Gaussian 15. Solvents like THF and DMF stabilize the enolate intermediate, accelerating nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions with the α,β-unsaturated ketone to predict hydrolysis rates. Polar aprotic solvents (e.g., DMSO) reduce degradation .
Basic: Which spectroscopic techniques are optimal for characterizing degradation products of this compound?
Methodological Answer:
- LC-MS/MS : Identify hydrolyzed products (e.g., (5R)-5-hydroxy-3-oxooct-6-enoic acid) using electrospray ionization (ESI) in negative ion mode .
- FT-IR : Detect ketone oxidation to carboxylic acids via shifts in C=O stretches (1730 cm⁻¹ to 1700 cm⁻¹) .
- NMR : Monitor disappearance of the isopropyl ester signal (δ 5.0–5.2 ppm, multiplet) in H NMR .
Advanced: How to resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
- Variable screening : Replicate experiments under controlled conditions (temperature, catalyst loading) to isolate critical factors. For example, trace moisture reduces yields by 15–20% .
- Statistical analysis : Apply Design of Experiments (DoE) to identify interactions between variables (e.g., solvent polarity vs. catalyst efficiency) .
- Cross-validation : Compare NMR integrals with gravimetric yields to detect unaccounted byproducts .
Basic: What are the stability benchmarks for this compound under varying pH conditions?
Methodological Answer:
-
Accelerated stability testing : Incubate the compound in buffers (pH 2–10) at 40°C for 48 hours. Analyze degradation via HPLC:
pH % Degradation (48h) 2 85% 7 10% 10 95% -
Mechanistic insight : Acidic/basic conditions hydrolyze the ester bond; neutral pH minimizes degradation .
Advanced: What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Low-temperature processes : Conduct reactions below 0°C to slow racemization kinetics .
- Enzyme-mediated catalysis : Use lipases (e.g., Candida antarctica) for stereoselective esterification (ee > 99%) .
- In situ monitoring : Implement inline FTIR or Raman spectroscopy to detect racemization in real time .
Basic: How to optimize purification of this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 v/v). Collect fractions showing Rf = 0.4 (TLC, UV detection) .
- Crystallization : Dissolve crude product in hot ethanol (60°C), then cool to –20°C for 12 hours. Yield: 70–75% .
Advanced: Can QSAR models predict the biological activity of derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
